RL-0070933

Description

Properties

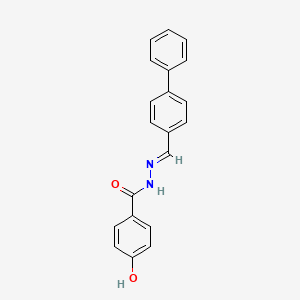

Molecular Formula |

C20H16N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C20H16N2O2/c23-19-12-10-18(11-13-19)20(24)22-21-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14,23H,(H,22,24)/b21-14+ |

InChI Key |

PNAOAWLPWZRVCK-KGENOOAVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

RL-0070933: An In-Depth Technical Guide on its Mechanism of Action as a Smoothened Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL-0070933 is a potent small molecule modulator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. With a reported EC50 value of 0.02 µM, this compound acts by modulating the translocation and/or accumulation of SMO to the primary cilia. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the Hedgehog signaling cascade and presenting the fundamental experimental protocols used to characterize such a compound. While specific quantitative data for this compound beyond its EC50 is not publicly available, this document outlines the standard methodologies that would be employed for its evaluation.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and plays a significant role in adult tissue homeostasis, repair, and regeneration. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI family transcription factors (GLI1, GLI2, GLI3) and the expression of Hh target genes.

Core Mechanism of Action of this compound

This compound functions as a modulator of SMO, the central signal transducer in the Hedgehog pathway. Its primary mechanism involves influencing the ciliary localization of SMO. In the inactive state of the pathway, SMO is largely absent from the primary cilium. Activation of the pathway, either by Hh ligand or by SMO agonists, leads to the translocation and accumulation of SMO within the primary cilium, a key event for downstream signal propagation. This compound is reported to modulate this specific process.

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the modulatory role of this compound.

Quantitative Data

While specific, publicly available quantitative data for this compound is limited, the following table outlines the key parameters that would be determined to characterize its activity.

| Parameter | Description | Expected Data for this compound |

| EC50 | The concentration of a drug that gives half-maximal response. | 0.02 µM |

| IC50 | The concentration of an inhibitor where the response is reduced by half. | Data not publicly available. |

| Ki | The inhibition constant for an inhibitor; a measure of binding affinity. | Data not publicly available. |

| In Vivo Efficacy | The effect of the compound in a living organism (e.g., tumor growth inhibition in xenograft models). | Data not publicly available. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the mechanism of action of a SMO modulator like this compound.

In Vitro Assays

4.1.1. GLI-Luciferase Reporter Assay

-

Objective: To determine the functional activity of this compound on the Hedgehog pathway by measuring the transcriptional activity of GLI.

-

Methodology:

-

Cell Line: NIH/3T3 cells or other suitable cell lines stably transfected with a GLI-responsive firefly luciferase reporter construct are used.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a known SMO agonist/antagonist (e.g., SAG, cyclopamine) as a control.

-

Incubation: Cells are incubated for 24-48 hours to allow for pathway activation and luciferase expression.

-

Lysis and Luminescence Reading: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to a control (e.g., vehicle-treated cells) and dose-response curves are generated to calculate EC50 or IC50 values.

-

4.1.2. Smoothened Binding Assay

-

Objective: To determine the binding affinity of this compound to the SMO receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing the human SMO receptor.

-

Radioligand: A radiolabeled SMO ligand (e.g., [³H]-cyclopamine or a similar high-affinity ligand) is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation and Washing: The binding reaction is allowed to reach equilibrium. The membranes are then washed to remove unbound radioligand.

-

Scintillation Counting: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the Ki value for this compound can be calculated.

-

In Vivo Assays

4.2.1. Xenograft Tumor Model

-

Objective: To evaluate the in vivo efficacy of this compound in a cancer model with a constitutively active Hedgehog pathway.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human tumor cells with known Hedgehog pathway activation (e.g., medulloblastoma or basal cell carcinoma cell lines) are subcutaneously implanted into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Compound Administration: this compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for pathway biomarkers). The tumor growth inhibition is calculated.

-

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing a SMO modulator.

Conclusion

This compound is a potent modulator of the Smoothened receptor, a key player in the Hedgehog signaling pathway. Its mechanism of action centers on the modulation of SMO's translocation to the primary cilium. While detailed public data on its binding characteristics and in vivo efficacy are currently unavailable, the experimental protocols outlined in this guide represent the standard and rigorous methods used to fully characterize such a compound for its potential as a therapeutic agent in diseases driven by aberrant Hedgehog signaling. Further research and publication of data will be crucial to fully elucidate the therapeutic potential of this compound.

An In-depth Technical Guide to the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation has been implicated in a variety of human cancers, making it a key target for therapeutic intervention.[2][3][4][5] This guide provides a comprehensive overview of the core mechanics of the Hedgehog pathway, quantitative data on its modulation, detailed experimental protocols for its study, and visualizations of its key processes.

Core Mechanism of Hedgehog Signaling

The canonical Hedgehog signaling pathway is tightly regulated and can be conceptually divided into an "OFF" and an "ON" state. The primary cilium, a microtubule-based organelle, serves as a crucial signaling hub for this pathway in vertebrates.

In the Absence of Hedgehog Ligand ("OFF" State):

In the resting state, the twelve-pass transmembrane receptor Patched (PTCH1) is localized to the primary cilium and actively inhibits the seven-pass transmembrane protein Smoothened (SMO).[6] This inhibition prevents SMO from accumulating in the cilium. In the cytoplasm, a protein complex containing the Suppressor of Fused (SUFU) binds to and sequesters the GLI family of transcription factors (GLI1, GLI2, and GLI3). This complex facilitates the proteolytic cleavage of full-length GLI proteins into their repressor forms (GLIR). These repressor forms then translocate to the nucleus and bind to the promoters of Hh target genes, actively repressing their transcription.

In the Presence of Hedgehog Ligand ("ON" State):

The signaling cascade is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to PTCH1.[4][6] This binding event leads to the internalization and degradation of the PTCH1 receptor. The removal of PTCH1 from the primary cilium relieves its inhibition of SMO, allowing SMO to accumulate and become activated within the ciliary membrane. Activated SMO triggers a downstream signaling cascade that leads to the dissociation of the SUFU-GLI complex. This prevents the proteolytic processing of GLI proteins, leading to the accumulation of full-length, activator forms of GLI (GLIA). These GLI activators then translocate to the nucleus, where they bind to target gene promoters and initiate the transcription of genes involved in cell proliferation, survival, and differentiation, such as GLI1 and PTCH1 themselves (forming a negative feedback loop).[6]

The Role of the Hedgehog Pathway in Cancer

Dysregulation of the Hedgehog signaling pathway can lead to uncontrolled cell growth and tumorigenesis.[2][3] Aberrant pathway activation in cancer can occur through several mechanisms:

-

Ligand-Independent Activation: This often involves loss-of-function mutations in the tumor suppressor PTCH1 or gain-of-function mutations in the oncogene SMO. These mutations lead to constitutive activation of the pathway, regardless of the presence of Hh ligands. This mechanism is a hallmark of basal cell carcinoma (BCC) and medulloblastoma.[2]

-

Ligand-Dependent Autocrine/Paracrine Signaling: In this scenario, cancer cells themselves produce and secrete Hh ligands, which then act on the same or neighboring cancer cells to stimulate their growth and survival. This has been observed in various cancers, including those of the lung, pancreas, and prostate.

-

Reverse Paracrine Signaling: Here, tumor cells secrete Hh ligands that act on the surrounding stromal cells in the tumor microenvironment. These activated stromal cells then produce and secrete growth factors that, in turn, support the growth and survival of the cancer cells.

Data Presentation: Hedgehog Pathway Inhibitors

A major focus of drug development in this field has been the identification of small molecule inhibitors that target key components of the Hedgehog pathway. The following tables summarize quantitative data for some of the most well-characterized inhibitors.

| Compound Name | Target | IC50 / Ki Value | Cell Line / Assay | Reference |

| Vismodegib (GDC-0449) | SMO | IC50: 3 nM | SMO binding assay | [7] |

| IC50: 1 - 30 nM | GLI1 mRNA inhibition | [7] | ||

| Sonidegib (NVP-LDE225) | SMO | IC50: 11 nM | SMO binding assay | [7] |

| IC50: 1 - 30 nM | GLI1 mRNA inhibition | [7] | ||

| GANT61 | GLI1/GLI2 | IC50: ~5 µM | Gli-luciferase reporter assay | [8] |

| GANT58 | GLI1/GLI2 | IC50: ~10 µM | Gli-luciferase reporter assay | [8] |

| Arsenic Trioxide (ATO) | GLI1/GLI2 | - | Inhibits GLI transcriptional activity | [3] |

| Itraconazole | SMO | IC50: ~100-700 nM | Varies by assay and cell type |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Hedgehog signaling pathway.

Hedgehog Signaling Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the Hedgehog pathway by measuring the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.

Materials:

-

Cells of interest (e.g., NIH/3T3 cells, which are responsive to Hh signaling)

-

GLI-responsive firefly luciferase reporter plasmid (e.g., 8xGli-luc)

-

Control plasmid with a constitutively active promoter expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Hedgehog pathway agonist (e.g., SAG, a small molecule SMO agonist) or recombinant SHH ligand

-

Hedgehog pathway inhibitor of interest

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 50-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the GLI-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Pathway Activation/Inhibition: After 24 hours, replace the medium with fresh medium containing the Hedgehog pathway agonist (e.g., 100 nM SAG) with or without varying concentrations of the inhibitor being tested. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24-48 hours to allow for pathway activation and reporter gene expression.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results are typically expressed as fold change relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression

This protocol is used to measure the mRNA levels of Hedgehog target genes (e.g., GLI1, PTCH1) in response to pathway modulation.

Materials:

-

Cells or tissue treated with Hh pathway modulators

-

RNA extraction kit

-

Reverse transcription kit for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers specific for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from the treated cells or tissue using a commercial RNA extraction kit, following the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the cDNA template.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for SUFU-GLI Interaction

This technique is used to investigate the protein-protein interaction between SUFU and GLI proteins.

Materials:

-

Cell lysate from cells expressing SUFU and GLI proteins

-

Antibody specific to either SUFU or GLI for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Co-IP lysis buffer

-

Wash buffer

-

SDS-PAGE gels

-

Antibodies for Western blotting (anti-SUFU and anti-GLI)

Protocol:

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-GLI1) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the interacting protein (e.g., anti-SUFU) and the immunoprecipitated protein (e.g., anti-GLI1) as a control.

Chromatin Immunoprecipitation (ChIP) for GLI1 Binding to Target Promoters

ChIP is used to determine whether a specific protein (in this case, the transcription factor GLI1) is associated with specific DNA regions (promoters of target genes) in vivo.

Materials:

-

Cells treated to activate the Hedgehog pathway

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment or enzymatic digestion kit for chromatin shearing

-

ChIP-grade antibody against GLI1

-

Negative control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting a known GLI1 binding site (positive control, e.g., in the GLI1 promoter) and a region not expected to bind GLI1 (negative control)

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the sheared chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the anti-GLI1 antibody or control IgG overnight at 4°C.

-

Immune Complex Capture and Washing: Add protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads with a series of buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Analysis by qPCR: Use the purified DNA as a template for qPCR with primers specific to the target promoter regions. The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the Hedgehog signaling pathway and experimental workflows.

References

- 1. datamintelligence.com [datamintelligence.com]

- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 4. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling RL-0070933: A Potent Modulator of the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

RL-0070933 has been identified as a potent modulator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This small molecule demonstrates significant activity in cellular assays, positioning it as a valuable tool for research into Hh pathway-dependent processes, including embryonic development and oncology. This technical guide provides a comprehensive overview of the function, experimental validation, and underlying mechanisms of this compound.

Core Function: Modulation of Smoothened

This compound functions as a modulator of the SMO receptor, a 7-transmembrane protein that plays a pivotal role in transducing the Hh signal across the cell membrane. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of SMO. This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors and the expression of Hh target genes.

This compound has been shown to potently modulate this pathway, with a reported half-maximal effective concentration (EC50) of 0.02 µM in a cell-based reporter assay.[1][2] This indicates that this compound is a highly effective agent in activating or inhibiting the Hh signaling cascade at the level of SMO.

Quantitative Data Summary

The following table summarizes the key quantitative measure of this compound's activity based on available data.

| Parameter | Value | Assay Type |

| EC50 | 0.02 µM | Cell-based Hedgehog Signaling Reporter Assay |

Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. The diagram below illustrates the canonical pathway and the central role of the SMO receptor, the target of this compound.

Experimental Protocols

The following section details the likely methodology for the key experiment used to characterize the function of this compound, based on standard practices in the field and information derived from patent literature.

Hedgehog Signaling Reporter Assay

Objective: To determine the potency of this compound in modulating Hedgehog pathway activity.

Cell Line: NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector (e.g., Shh-LIGHT2 cells).

Materials:

-

Shh-LIGHT2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., G418 and puromycin).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Sonic Hedgehog (SHH) conditioned medium or recombinant SHH protein (as a positive control).

-

Dual-Glo Luciferase Assay System (Promega).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Shh-LIGHT2 cells are seeded into 96-well plates at a density of 2.5 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The growth medium is replaced with low-serum medium (e.g., DMEM with 0.5% FBS). A serial dilution of this compound is prepared and added to the wells. A positive control (SHH) and a vehicle control (DMSO) are also included.

-

Incubation: The plates are incubated for 48-72 hours to allow for pathway activation and reporter gene expression.

-

Luciferase Assay: The Dual-Glo Luciferase Assay Reagent is added to each well to lyse the cells and measure firefly luciferase activity. Subsequently, the Stop & Glo Reagent is added to quench the firefly luciferase signal and measure the Renilla luciferase activity (internal control).

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The normalized data is then plotted against the logarithm of the compound concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the EC50 value.

Conclusion

This compound is a potent small molecule modulator of the Smoothened receptor within the Hedgehog signaling pathway. Its high potency, as demonstrated by its low nanomolar EC50 value, makes it a significant research tool for investigating the complex roles of this pathway in both normal physiology and disease states, particularly in the context of cancer and developmental biology. Further studies are warranted to fully elucidate its specific mechanism of action (agonist versus antagonist) and its potential therapeutic applications.

References

In-Depth Technical Guide: RL-0070933, a Modulator of the Smoothened Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL-0070933 has been identified as a potent modulator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and the experimental protocols relevant to its characterization. The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target. This compound's ability to modulate SMO activity positions it as a significant tool for research and potential drug development.

Core Target Protein: Smoothened (SMO)

The primary molecular target of this compound is the Smoothened (SMO) receptor. SMO is a Class F G-protein-coupled receptor (GPCR) that is a central transducer of the Hedgehog signaling pathway. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of GLI family transcription factors.

Quantitative Data Summary

Currently, publicly available quantitative data for this compound is limited. The primary reported value is its half-maximal effective concentration (EC50), which indicates its potency in a cell-based assay.

| Parameter | Value | Assay Type | Reference |

| EC50 | 0.02 µM | Smoothened Cilial Translocation/Accumulation Assay | [1] |

Note: Further quantitative data such as binding affinity (Kd, Ki), half-maximal inhibitory concentration (IC50) from various functional assays, and detailed pharmacokinetic/pharmacodynamic (PK/PD) parameters are not yet publicly available in peer-reviewed literature. The primary source of the EC50 value is a patent application, which often provides exemplary data rather than a comprehensive characterization.

Signaling Pathway

This compound modulates the Hedgehog signaling pathway by directly targeting the Smoothened receptor. The canonical Hedgehog signaling pathway is depicted below.

Caption: Canonical Hedgehog Signaling Pathway and the Point of Intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize modulators of the Smoothened receptor, such as this compound. While the specific protocols used for this compound are not publicly detailed, these represent the standard approaches in the field.

Luciferase Reporter Gene Assay for Hedgehog Pathway Activity

This assay is a common method to quantify the activity of the Hedgehog signaling pathway in response to a compound.

Principle: A cell line (e.g., NIH/3T3 or Shh-LIGHT2) is engineered to contain a luciferase reporter gene under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to the expression of luciferase, and the resulting luminescence is proportional to the pathway activity.

Protocol:

-

Cell Culture and Seeding:

-

Culture Shh-LIGHT2 cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., G418 and zeocin).

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

The following day, replace the medium with low-serum medium (e.g., 0.5% FBS).

-

Prepare serial dilutions of this compound in the low-serum medium.

-

Add the compound dilutions to the cells. Include a positive control (e.g., a known SMO agonist like SAG) and a negative control (vehicle, e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

-

Luminescence Measurement:

-

After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).

-

Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

-

Caption: Workflow for a GLI-Luciferase Reporter Gene Assay.

Smoothened Ciliary Translocation Assay

This immunofluorescence-based assay visually confirms the effect of a compound on the subcellular localization of SMO, a key step in pathway activation.

Principle: In the 'off' state of the Hedgehog pathway, SMO is located in the cytoplasm. Upon pathway activation, SMO translocates to the primary cilium. This assay uses immunofluorescence microscopy to visualize and quantify the accumulation of SMO in the primary cilia of cells treated with a test compound.

Protocol:

-

Cell Culture and Ciliogenesis:

-

Seed NIH/3T3 cells on glass coverslips in a 24-well plate.

-

Once the cells reach confluence, induce the formation of primary cilia by serum starvation (e.g., switching to DMEM with 0.5% FBS) for 24 hours.

-

-

Compound Treatment:

-

Treat the serum-starved cells with different concentrations of this compound, a positive control (e.g., SAG), and a negative control (vehicle) for a defined period (e.g., 4-24 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin or Arl13b) overnight at 4°C.

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of cilia that are positive for SMO staining and/or the intensity of the SMO signal within the cilia.

-

Caption: Workflow for a Smoothened Ciliary Translocation Assay.

Conclusion

This compound is a potent small molecule modulator of the Smoothened receptor with a reported EC50 of 0.02 µM in a cilial translocation/accumulation assay.[1] Its activity on this key component of the Hedgehog signaling pathway makes it a valuable pharmacological tool for studying the pathway's role in both normal physiology and disease states, particularly in oncology. The provided experimental protocols represent standard methods for characterizing compounds with this mechanism of action. Further research is warranted to fully elucidate the binding mode, selectivity, and in vivo efficacy of this compound to better understand its therapeutic potential.

References

The Role of SMO Modulator RL-0070933 in Cancer Stem Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew, differentiate, and drive tumor growth and metastasis.[1][2][3] These cells are often implicated in therapeutic resistance and disease relapse, making them a critical target for novel anticancer therapies.[3] One of the key signaling pathways governing CSC function is the Hedgehog (Hh) signaling pathway.[1][3][4][5] Aberrant activation of this pathway is associated with the maintenance and expansion of CSCs in various cancers.[1][2][3] RL-0070933 has been identified as a potent modulator of Smoothened (SMO), a critical transmembrane protein in the Hedgehog signaling cascade. This guide provides an in-depth overview of the core principles underlying the investigation of SMO modulators like this compound in the context of cancer stem cell research.

The Hedgehog Signaling Pathway and Its Role in Cancer Stem Cells

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO).[5][6] This leads to the proteolytic cleavage of the GLI family of transcription factors (GLI1, GLI2, GLI3) into their repressor forms, which prevents the transcription of Hh target genes.[6][7]

Upon binding of a Hedgehog ligand to PTCH, the inhibition of SMO is relieved.[6][7] SMO then translocates to the primary cilium and initiates a signaling cascade that results in the conversion of GLI proteins into their activator forms.[5] These activated GLI transcription factors then move to the nucleus and induce the expression of genes involved in cell proliferation, survival, and self-renewal, such as GLI1, PTCH1, and members of the BCL-2 and Cyclin families.[2][5]

In many cancers, the Hedgehog pathway is aberrantly reactivated, contributing to the maintenance of the cancer stem cell population.[1][2][3] This can occur through ligand-dependent autocrine or paracrine signaling within the tumor microenvironment, or through ligand-independent mutations in pathway components like PTCH or SMO.[4][8] By promoting the self-renewal and survival of CSCs, the activated Hh pathway plays a significant role in tumor progression and resistance to conventional therapies.[2][9]

This compound: A Smoothened Modulator

This compound is a potent modulator of SMO with a reported EC50 value of 0.02 µM. It acts by modulating the translocation and/or accumulation of Smoothened to the primary cilia, a key step in the activation of the Hedgehog signaling pathway. As an inhibitor of SMO, this compound is expected to block the downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription. This mechanism of action makes it a promising candidate for targeting cancer stem cells that are dependent on the Hedgehog pathway for their survival and propagation.

Quantitative Data for SMO Inhibitors in Cancer Stem Cell Research

While specific public data on this compound is limited, the following tables present representative quantitative data for other well-characterized SMO inhibitors, such as vismodegib and sonidegib, to illustrate their effects on cancer stem cells.

Table 1: In Vitro Efficacy of SMO Inhibitors on Cancer Stem Cell Properties

| Compound | Cancer Type | Assay | Endpoint | Result | Reference |

| Vismodegib (GDC-0449) | Pancreatic Cancer | Sphere Formation Assay | Number of Pancreatic CSCs | Significant Decrease | [10] |

| Vismodegib (GDC-0449) | Pancreatic Cancer | Apoptosis Assay (Caspase 3/7 activity) | Apoptosis Induction | Significant Increase | [10] |

| Sonidegib (LDE225) | Medulloblastoma | Cell Proliferation Assay | Inhibition of Cell Growth | Dose-dependent inhibition | [9] |

| Cyclopamine | Glioblastoma | Neurosphere Formation Assay | Inhibition of CSC self-renewal | Significant Reduction | [5] |

| Cyclopamine | Breast Cancer | Aldefluor Assay | Reduction of ALDH+ CSC population | Significant Decrease | [5] |

Table 2: In Vivo Efficacy of SMO Inhibitors in Tumor Xenograft Models

| Compound | Cancer Model | Dosing Regimen | Endpoint | Result | Reference |

| Vismodegib | Medulloblastoma Xenograft | 100 mg/kg, oral, daily | Tumor Growth Inhibition | Significant Suppression | [8] |

| Vismodegib | Advanced Basal Cell Carcinoma | 150 mg, oral, daily | Objective Response Rate | 58% | [8] |

| Sonidegib | Advanced Basal Cell Carcinoma | 200 mg, oral, daily | Objective Response Rate | 58% (at 30 months) | [11] |

| Cyclopamine | Pancreatic Cancer Xenograft | N/A | Reduction of metastatic disease | Significant Inhibition | [4][5] |

Experimental Protocols for Investigating SMO Inhibitors

The following are detailed methodologies for key experiments used to evaluate the efficacy of SMO inhibitors like this compound in cancer stem cell research.

Sphere Formation Assay to Assess CSC Self-Renewal

Objective: To determine the effect of the SMO inhibitor on the self-renewal capacity of cancer stem cells.

Methodology:

-

Cell Culture: Culture cancer cell lines known to have a CSC subpopulation (e.g., pancreatic, glioblastoma, breast cancer cell lines) in serum-free media supplemented with EGF and bFGF to promote the growth of spheroids (tumorspheres).

-

Treatment: Dissociate single cells from established tumorspheres and plate them at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates. Treat the cells with varying concentrations of the SMO inhibitor (e.g., this compound) or vehicle control.

-

Incubation: Incubate the plates for 7-14 days to allow for the formation of new spheres.

-

Quantification: Count the number of spheres formed in each well under a microscope. A sphere is typically defined as a cell aggregate of a certain minimum diameter (e.g., >50 µm).

-

Analysis: Compare the number and size of spheres in the treated groups to the vehicle control to determine the inhibitory effect of the compound on CSC self-renewal.

Aldefluor Assay to Identify and Quantify the CSC Population

Objective: To measure the percentage of cells with high aldehyde dehydrogenase (ALDH) activity, a common marker for cancer stem cells, following treatment with an SMO inhibitor.

Methodology:

-

Cell Treatment: Treat cancer cells with the SMO inhibitor or vehicle control for a specified period (e.g., 48-72 hours).

-

ALDH Staining: Harvest the cells and resuspend them in the Aldefluor assay buffer containing the ALDH substrate (BAAA). A portion of the cells should be treated with the ALDH inhibitor DEAB as a negative control.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for the conversion of the substrate to a fluorescent product.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells that are not present in the DEAB-treated control sample.

-

Analysis: Quantify the percentage of ALDH+ cells in the treated and control groups to assess the effect of the SMO inhibitor on the CSC population.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of the SMO inhibitor in a preclinical animal model.

Methodology:

-

Cell Implantation: Inject cancer cells (either from cell lines or patient-derived xenografts) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer the SMO inhibitor (formulated in an appropriate vehicle) orally or via another suitable route at a predetermined dose and schedule. The control group receives the vehicle only.

-

Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

-

Endpoint: At the end of the study (due to tumor size limits or a predefined study duration), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Hh pathway markers).

-

Analysis: Compare the tumor growth curves between the treated and control groups to determine the in vivo efficacy of the SMO inhibitor.

Visualizing Key Pathways and Workflows

Hedgehog Signaling Pathway and the Action of this compound

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

General Experimental Workflow for Evaluating an SMO Inhibitor

Caption: A generalized workflow for the preclinical evaluation of an SMO inhibitor.

Conclusion

The Hedgehog signaling pathway is a validated and critical target in the context of cancer stem cells. SMO modulators, such as this compound, hold significant promise for the development of novel therapeutics aimed at eradicating CSCs and overcoming therapeutic resistance. The experimental approaches outlined in this guide provide a robust framework for the preclinical evaluation of such compounds. Further research into the specific effects of this compound on various CSC populations will be crucial in determining its full therapeutic potential.

References

- 1. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hedgehog Signaling in the Maintenance of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting Hedgehog - a Cancer Stem Cell Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Hedgehog signaling antagonist GDC-0449 (Vismodegib) inhibits pancreatic cancer stem cell characteristics: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Sonidegib for the Treatment of Advanced Basal Cell Carcinoma [frontiersin.org]

The Biological Activity of RL-0070933: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL-0070933 is a potent small molecule modulator of the Hedgehog (Hh) signaling pathway. It functions as a Smoothened (SMO) cilial modulator, influencing the translocation and accumulation of the SMO protein to the primary cilia. This activity is critical in the transduction of the Hedgehog signal, a pathway integral to embryonic development and implicated in the pathogenesis of certain cancers. This document provides a comprehensive overview of the known biological activity of this compound, including its quantitative potency, mechanism of action, and relevant experimental methodologies.

Core Biological Activity

This compound is characterized as a potent Smoothened (SMO) cilial modulator. Its primary biological effect is the modulation of the translocation and/or accumulation of the SMO protein within the primary cilia, a key event in the activation of the Hedgehog signaling pathway.[1][2]

Quantitative Potency

The potency of this compound has been determined through in vitro assays, yielding a key pharmacodynamic parameter.

| Parameter | Value | Description |

| EC50 | 0.02 µM | The half-maximal effective concentration of this compound for its modulatory effect on SMO in the primary cilia.[1][2] |

Mechanism of Action: The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of cellular processes. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO), preventing its localization to the primary cilium. This leads to the proteolytic processing of GLI transcription factors into their repressor forms (GLI-R), which in turn inhibits the transcription of Hh target genes.

Upon binding of a Hedgehog ligand to PTCH1, the inhibition of SMO is relieved. SMO then translocates to the primary cilium, initiating a signaling cascade that prevents the cleavage of GLI proteins. The full-length GLI activator forms (GLI-A) can then translocate to the nucleus and induce the expression of target genes that regulate cell fate, proliferation, and differentiation.

This compound acts at the level of SMO, modulating its ciliary translocation and thereby influencing the downstream signaling cascade.

References

RL-0070933 and Smoothened Ciliary Translocation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RL-0070933, a potent modulator of the Hedgehog (Hh) signaling pathway. The primary mechanism of action for this compound is the modulation of Smoothened (SMO) translocation to the primary cilium, a critical activation step in the Hh cascade. This document details the role of SMO in Hedgehog signaling, summarizes the known quantitative data for this compound, provides detailed experimental protocols for studying SMO ciliary translocation, and presents visual diagrams of the signaling pathway and experimental workflows. While detailed quantitative data on this compound is limited in the public domain, this guide serves as a foundational resource for researchers investigating this compound and its effects on a key cellular signaling pathway implicated in both development and disease.

Introduction to the Hedgehog Signaling Pathway and Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and in adult tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in various developmental abnormalities and cancers, including basal cell carcinoma and medulloblastoma. The central transducer of the Hh signal is the seven-transmembrane protein Smoothened (SMO).[3]

In the absence of an Hh ligand (such as Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) localizes to the primary cilium and inhibits SMO activity, preventing its accumulation within the cilium.[1] This "off" state leads to the proteolytic processing of the Glioma-associated oncogene (Gli) family of transcription factors (Gli1, Gli2, and Gli3) into their repressor forms (GliR), which translocate to the nucleus and inhibit the transcription of Hh target genes.[4][5]

Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved.[4] This allows SMO to translocate to and accumulate within the primary cilium, a key event for pathway activation.[4] Ciliary SMO initiates a downstream signaling cascade that prevents the proteolytic cleavage of Gli proteins, leading to the formation of Gli activator forms (GliA). These activators then move to the nucleus to induce the expression of Hh target genes, which regulate cell proliferation, differentiation, and survival.[5]

This compound: A Potent Modulator of Smoothened

This compound has been identified as a potent modulator of Smoothened ciliary translocation. Its primary known function is to influence the localization of SMO within the primary cilium, thereby activating the Hedgehog signaling pathway.

Quantitative Data

Publicly available quantitative data for this compound is currently limited. The primary reported metric is its half-maximal effective concentration (EC50), which indicates its potency in activating the Hedgehog pathway.

| Compound | Parameter | Value |

| This compound | EC50 | 0.02 µM |

Further research is required to establish a more comprehensive quantitative profile for this compound, including dose-response curves for downstream gene expression (e.g., Gli1) and comparative analyses with other known SMO agonists and antagonists.

Experimental Protocols

The following protocols provide a detailed methodology for studying the effect of compounds like this compound on the ciliary translocation of Smoothened. These are generalized protocols that may require optimization for specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Line: NIH/3T3 cells are a commonly used model for studying Hedgehog signaling due to their robust ciliogenesis upon serum starvation.

-

Seeding: Seed NIH/3T3 cells onto sterile glass coverslips in a 24-well plate at a density that will result in a confluent monolayer.

-

Serum Starvation: Once the cells reach confluence, induce ciliogenesis by replacing the growth medium (e.g., DMEM with 10% fetal bovine serum) with a low-serum medium (e.g., DMEM with 0.5% fetal bovine serum) for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the low-serum medium.

-

Incubation: Remove the serum starvation medium and add the medium containing this compound or vehicle control (DMSO) to the cells. Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Immunocytochemistry for Smoothened and Primary Cilia

This protocol details the steps for fixing, permeabilizing, and staining cells to visualize Smoothened and the primary cilium.[6][7][8][9]

-

Fixation:

-

Gently aspirate the treatment medium.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular epitopes.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies against Smoothened (e.g., rabbit anti-SMO) and a ciliary marker (e.g., mouse anti-acetylated tubulin) in the blocking solution to their optimal concentrations.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

-

Dilute fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in the blocking solution.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

-

(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Quantitative Analysis

-

Microscopy:

-

Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophores (e.g., DAPI, Alexa Fluor 488, Alexa Fluor 594).

-

Capture images of multiple fields of view for each experimental condition.

-

-

Quantitative Analysis of SMO Ciliary Translocation:

-

Identify primary cilia based on the acetylated tubulin staining.

-

Measure the fluorescence intensity of the SMO signal within the cilium.

-

A common method is to define a region of interest (ROI) around the cilium and measure the mean fluorescence intensity.

-

Subtract the background fluorescence from a nearby region lacking cells.

-

Calculate the percentage of cilia positive for SMO staining or the average SMO fluorescence intensity per cilium for each treatment condition.

-

Statistical analysis should be performed to determine the significance of any observed changes.

-

Visualizations

Hedgehog Signaling Pathway

The following diagram illustrates the core components and interactions within the Hedgehog signaling pathway, depicting both the "off" and "on" states.

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.

Experimental Workflow for SMO Ciliary Translocation Assay

This diagram outlines the key steps in an immunofluorescence-based assay to assess the effect of a compound on Smoothened ciliary translocation.

Caption: Workflow for assessing SMO ciliary translocation via immunofluorescence.

Conclusion

This compound is a potent small molecule modulator that targets the Hedgehog signaling pathway by influencing the ciliary translocation of Smoothened. While its precise quantitative effects beyond its EC50 value are not yet widely documented in public literature, the established role of SMO in Hh signaling provides a strong framework for understanding its potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the mechanism and efficacy of this compound and similar compounds. Further studies are warranted to fully elucidate the dose-dependent effects and the complete pharmacological profile of this promising SMO modulator.

References

- 1. cusabio.com [cusabio.com]

- 2. Hedgehog Signaling Pathway | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Proteostasis in the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gli protein activity is controlled by multi-site phosphorylation in vertebrate Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. addgene.org [addgene.org]

- 7. health.uconn.edu [health.uconn.edu]

- 8. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Immunocytochemistry Protocol: Culture, Fixation, Permeabilization, Blocking, Staining, Mounting and Imaging | Bio-Techne [bio-techne.com]

Unveiling RL-0070933: A Potent Modulator of the Hedgehog Signaling Pathway

For Immediate Release

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of RL-0070933, a novel and potent Smoothened (SMO) ciliary modulator. Developed for researchers, scientists, and drug development professionals, this document details the core attributes of this compound, including its mechanism of action, quantitative data, and the experimental protocols utilized in its evaluation.

Introduction

This compound has been identified as a significant modulator of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tissue homeostasis. Dysregulation of the Hh pathway is implicated in a variety of cancers, including basal cell carcinoma and medulloblastoma. This compound acts on the Smoothened (SMO) receptor, a key transducer of the Hh signal, by modulating its translocation to and/or accumulation in the primary cilia.

Core Compound Data

The primary in vitro measure of this compound's potency is its half-maximal effective concentration (EC50). This value represents the concentration of the compound that induces a response halfway between the baseline and maximum effect.

| Parameter | Value | Reference |

| EC50 | 0.02 µM | [1][2] |

Mechanism of Action: The Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to accumulate in the primary cilium. This ciliary localization of SMO initiates an intracellular signaling cascade that leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus to regulate the transcription of target genes that control cell proliferation, differentiation, and survival.

This compound functions as a modulator of SMO's ciliary function, a critical step in the activation of the Hh pathway.[1]

Discovery and Synthesis

This compound was identified through research focused on the development of modulators for the Hedgehog signaling pathway. The synthesis and characterization of this and related compounds are detailed in patent US20130274233A1. While the full, detailed synthesis protocol from the patent is not publicly available through the conducted searches, the patent serves as the primary reference for the compound's origins.

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo characterization of this compound are proprietary and typically outlined within the associated patent filings. However, a general workflow for the characterization of a novel SMO modulator is described below.

General In Vitro Assay Workflow

The initial characterization of a compound like this compound typically involves a series of in vitro assays to determine its potency and mechanism of action.

Protocol for a GLI-Luciferase Reporter Assay:

-

Cell Culture: Plate a Hedgehog-responsive cell line (e.g., Shh-LIGHT2 cells) containing a GLI-responsive luciferase reporter construct in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined incubation period (e.g., 24-48 hours).

-

Lysis and Reagent Addition: Lyse the cells and add a luciferase substrate according to the manufacturer's protocol.

-

Signal Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

This compound is a potent small molecule modulator of the Smoothened receptor within the Hedgehog signaling pathway. Its low nanomolar EC50 highlights its potential as a valuable research tool for investigating the intricacies of Hh signaling and as a potential starting point for the development of therapeutic agents targeting Hh-driven diseases. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.

References

RL-0070933: A Technical Guide for Basic Science Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL-0070933 is a potent small molecule modulator of the Hedgehog (Hh) signaling pathway, a critical signaling cascade involved in embryonic development and adult tissue homeostasis. Dysregulation of the Hh pathway is implicated in a variety of cancers, making it a key target for therapeutic development. This compound acts as a Smoothened (Smo) cilial modulator, influencing the translocation and accumulation of the Smo protein to the primary cilia. This technical guide provides an in-depth overview of this compound for basic science research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action

This compound is a potent modulator of Smoothened (Smo), a 7-transmembrane protein that is a key component of the Hedgehog signaling pathway. In the absence of a Hedgehog ligand, the receptor Patched (Ptch1) inhibits Smo activity. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to Ptch1, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation of Gli family transcription factors. This compound has been shown to modulate the translocation and/or accumulation of Smoothened to the primary cilia.

Quantitative Data

The following table summarizes the in vitro activity of this compound in a key assay for Hedgehog pathway activation.

| Assay | Cell Line | Parameter | Value | Reference |

| Hedgehog Pathway Activation | NIH/3T3 | EC50 | 0.02 µM | [1] |

Table 1: In Vitro Efficacy of this compound. The half-maximal effective concentration (EC50) was determined in a cell-based assay measuring the activation of the Hedgehog signaling pathway.

Signaling Pathway

The Hedgehog signaling pathway is a complex cascade of protein interactions. The diagram below illustrates the canonical pathway and the proposed point of intervention for this compound.

Experimental Protocols

Gli-Luciferase Reporter Assay

This assay is used to quantify the activation of the Hedgehog signaling pathway by measuring the transcriptional activity of Gli, the downstream effector of the pathway.

Materials:

-

NIH/3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound stock solution (in DMSO).

-

Dual-Glo Luciferase Assay System.

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Seed the Gli-reporter NIH/3T3 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

-

The following day, replace the medium with low-serum medium (0.5% FBS) and starve the cells for 4-6 hours.

-

Prepare serial dilutions of this compound in low-serum medium.

-

Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for 24-48 hours.

-

After incubation, measure firefly and Renilla luciferase activity using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Quantitative PCR (qPCR) for Hedgehog Target Gene Expression

This protocol is used to measure the change in the expression of Hedgehog target genes, such as Gli1 and Ptch1, in response to treatment with this compound.

Materials:

-

NIH/3T3 cells.

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

This compound stock solution (in DMSO).

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green qPCR master mix.

-

Primers for Gli1, Ptch1, and a housekeeping gene (e.g., Gapdh).

-

qPCR instrument.

Procedure:

-

Seed NIH/3T3 cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound or vehicle control for 24 hours.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and primers for Gli1, Ptch1, and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Conclusion

This compound is a valuable research tool for investigating the Hedgehog signaling pathway. Its potency as a Smoothened modulator allows for the precise interrogation of this pathway in various in vitro and in vivo models. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of this compound in their specific systems of interest. Further research will be crucial to fully elucidate the therapeutic potential of targeting the Hedgehog pathway with modulators like this compound.

References

Methodological & Application

RL-0070933: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL-0070933 is a potent small molecule modulator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. With a reported half-maximal effective concentration (EC50) of 0.02 µM, this compound acts by modulating the translocation and/or accumulation of SMO to the primary cilia, thereby impacting downstream signaling events. This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting, aimed at facilitating research into Hedgehog pathway-dependent processes such as embryogenesis, tissue regeneration, and cancer.

Introduction to this compound and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of cellular processes. In the canonical "off-state," the receptor Patched (PTCH1) inhibits the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a signaling cascade that culminates in the activation of GLI transcription factors and the expression of Hh target genes.

This compound is a valuable tool for studying the intricacies of this pathway due to its high potency. Its mechanism of action, centered on the modulation of SMO ciliary translocation, allows for the specific investigation of this key activation step.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 0.02 µM | Not Specified |

Note: The specific cell line and assay conditions used to determine the EC50 value are not publicly available at this time. Researchers should determine the optimal concentration for their specific cell line and assay.

Materials and Reagent Preparation

Compound Handling and Storage

-

Storage: Store this compound as a solid at -20°C, protected from light.

-

Stability: Information on long-term stability in solution is not currently available. It is recommended to prepare fresh dilutions from a stock solution for each experiment and to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of Stock Solutions

Note: Specific solubility data for this compound is not publicly available. Small molecule inhibitors of the Hedgehog pathway are often soluble in dimethyl sulfoxide (DMSO). The following is a general protocol, and solubility should be confirmed for each new batch of the compound.

-

Solvent Selection: High-purity, anhydrous DMSO is recommended for preparing the initial stock solution.

-

Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. To prepare a 10 mM stock solution of a compound with a molecular weight of X g/mol , dissolve X mg in 100 µL of DMSO.

-

Dissolution: To ensure complete dissolution, vortex the solution and gently warm it if necessary (e.g., in a 37°C water bath for a few minutes).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Protocols

In Vitro Protocol: Hedgehog Pathway Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the activity of the Hedgehog pathway in response to this compound. This assay typically utilizes a cell line, such as NIH/3T3 or Shh-LIGHT2 cells, that is stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

Materials:

-

Hedgehog-responsive reporter cell line (e.g., Shh-LIGHT2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Low-serum medium (e.g., DMEM with 0.5% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Hedgehog pathway agonist (e.g., SAG or recombinant Shh-N conditioned medium)

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.

-

Cell Culture: Incubate the cells in complete growth medium. Once confluent, switch to a low-serum medium for a period of serum starvation (e.g., 24 hours) to reduce basal pathway activity.

-

Compound Preparation: Prepare serial dilutions of this compound in a low-serum medium. Also, prepare the Hedgehog pathway agonist at a concentration that elicits a robust response.

-

Cell Treatment: Add the diluted this compound and the Hedgehog agonist to the cells. Include appropriate controls:

-

Vehicle control (e.g., DMSO)

-

Agonist alone

-

This compound alone (to test for agonist activity)

-

-

Incubation: Incubate the plate for a period sufficient to allow for changes in gene expression (typically 24-48 hours).

-

Luciferase Assay: Following incubation, lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 or IC50.

In Vitro Protocol: SMO Ciliary Translocation Assay (Immunofluorescence)

This protocol outlines a method to visualize the effect of this compound on the translocation of SMO to the primary cilia using immunofluorescence microscopy.

Materials:

-

Cells that form primary cilia (e.g., NIH/3T3 or mouse embryonic fibroblasts)

-

Glass coverslips or imaging-compatible plates

-

Complete and low-serum media

-

This compound stock solution

-

Hedgehog pathway agonist (e.g., SAG)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-SMO and a ciliary marker (e.g., anti-acetylated tubulin or anti-Arl13b)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Ciliogenesis: Seed cells on coverslips or in an imaging plate. Once confluent, switch to a low-serum medium for 24-48 hours to induce the formation of primary cilia.

-

Cell Treatment: Treat the cells with this compound at various concentrations, with and without a Hedgehog agonist, for a specified time (e.g., 4-24 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.

-

Blocking and Antibody Staining: Block non-specific antibody binding with a blocking buffer. Incubate with primary antibodies against SMO and a ciliary marker, followed by incubation with appropriate fluorescently labeled secondary antibodies and DAPI.

-

Imaging: Mount the coverslips on microscope slides or image the plate directly using a fluorescence microscope.

-

Analysis: Acquire images and quantify the percentage of ciliated cells that show SMO localization at the primary cilium for each treatment condition.

In Vivo Application Notes

Currently, there is no publicly available data on the use of this compound in in vivo models. Researchers planning to use this compound in animals should perform preliminary studies to determine its pharmacokinetic and pharmacodynamic properties, as well as to establish a suitable vehicle for administration.

General Considerations for In Vivo Studies with Smoothened Modulators:

-

Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Common vehicles for Smoothened inhibitors include solutions of cyclodextrin, or suspensions in corn oil or a mixture of PEG400, Tween 80, and saline.

-

Route of Administration: Oral gavage is a common route for the administration of small molecule Smoothened modulators.

-

Dose-Response Studies: It is essential to perform dose-finding studies to identify a dose that effectively modulates the Hedgehog pathway in the target tissue without causing significant toxicity.

-

Pharmacodynamic Readouts: To confirm target engagement in vivo, researchers can measure the expression of GLI1, a direct downstream target of the Hedgehog pathway, in tumor or tissue samples by methods such as qPCR or immunohistochemistry.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no response in reporter assay | - Inactive compound- Suboptimal compound concentration- Low reporter expression- Insufficient agonist stimulation | - Verify compound activity- Perform a dose-response curve- Use a cell line with robust reporter expression- Optimize agonist concentration and incubation time |

| High background in reporter assay | - High basal pathway activity- Cell stress | - Increase serum starvation period- Ensure optimal cell health and density |

| No SMO translocation observed | - Incorrect antibody concentration- Poor ciliogenesis- Insufficient treatment time | - Optimize primary and secondary antibody dilutions- Confirm ciliogenesis in your cell line- Perform a time-course experiment |

| Compound precipitation in media | - Poor solubility | - Lower the final concentration- Increase the percentage of DMSO (ensure it is not toxic to cells) |

Conclusion

This compound is a potent modulator of the Hedgehog signaling pathway, offering a valuable tool for investigating the role of SMO in health and disease. The protocols provided in this document serve as a starting point for utilizing this compound in in vitro studies. Researchers are encouraged to optimize these protocols for their specific experimental systems. Further investigation is required to establish the in vivo efficacy and safety profile of this compound.

Application Notes and Protocols for RL-0070933 Gli Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-0070933 has been identified as a potent modulator of the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in the formation of various cancers. The Gli family of transcription factors are the downstream effectors of the Hh pathway.[2][3][4] Consequently, monitoring Gli activity serves as a direct readout of Hh pathway activation.[5][6][7] This document provides a detailed protocol for a Gli-dependent luciferase reporter assay, a robust method to quantify the activity of the Hedgehog signaling pathway and to characterize the effects of compounds like this compound.[5][7]

Principle of the Assay